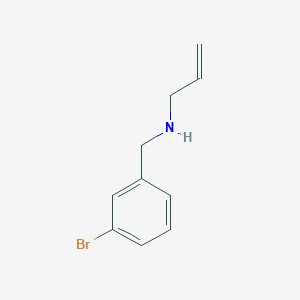

N-(3-Bromobenzyl)-2-propen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Bromobenzyl)-2-propen-1-amine is a chemical compound with the CAS Number: 90389-92-7 . It has a molecular weight of 228.13 .

Molecular Structure Analysis

The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are studies on the reaction of 3-bromobenzyl with other compounds .Scientific Research Applications

Catalytic Amination in Synthesis of Hybrid Polymacrocycles

A study by Yakushev et al. (2016) describes the use of Pd^0-catalyzed amination for synthesizing hybrid polymacrocycles that incorporate porphyrin and azacrown ether moieties. This process involves the amination of 3-bromobenzyl-substituted azacrown ethers with propane-1,3-diamine to yield 3-(3-aminopropyl)benzyl derivatives. These derivatives react with meso-(bromophenyl)-substituted porphyrins to produce bis- and trismacrocyclic conjugates, illustrating the compound's role in facilitating complex molecular architecture construction Yakushev et al., 2016.

Amination for Chromeno[4,3-c]isoquinolin-11-ones Synthesis

Majumdar and Sarkar (2004) reported the regioselective synthesis of Chromeno[4,3‐c] isoquinolin‐11‐ones via radical cyclization. This process involves treating 4‐tosyloxycoumarins with N‐methyl, N‐(2‐bromobenzyl)amine under reflux conditions in ethanol to yield 4‐[N‐(2′‐bromobenzyl), N‐methyl] amino coumarins. These tertiary amine substrates are then subjected to reflux in dry benzene with tri‐n‐butyltin chloride and sodium cyanoborohydride, leading to the title compounds through a process that underscores the utility of N-(3-Bromobenzyl)-2-propen-1-amine in synthesizing complex organic molecules Majumdar & Sarkar, 2004.

Copper-Catalyzed Amination

Wolf et al. (2006) describe a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. This method eliminates the need for acid protection and produces N-aryl and N-alkyl anthranilic acid derivatives with high yields. The study showcases an application of this compound in creating N-(1-Pyrene)anthranilic acid, employed in metal ion-selective fluorosensing, demonstrating the compound's relevance in developing functional materials and sensors Wolf et al., 2006.

Palladium-mediated N-arylation

Grasa et al. (2001) explored the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates. This study illustrates the effectiveness of this compound in facilitating the synthesis of benzophenone imines, which can be easily converted into primary amines, emphasizing its role in complex organic synthesis and the development of new synthetic methodologies Grasa et al., 2001.

Synthesis of Palladium Complexes

Karaca et al. (2016) detailed the synthesis of Pd–N-heterocyclic carbene complexes using Ag–N-heterocyclic carbene complexes as transmetallation reagents. The newly synthesized Pd complexes were then applied in the coupling reaction of anilines or amines with bromobenzene, showcasing high catalytic activities. This application signifies the compound's utility in catalysis and the development of Pd complexes that are crucial in numerous organic transformations Karaca et al., 2016.

Mechanism of Action

Target of Action

The primary target of N-(3-Bromobenzyl)-2-propen-1-amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a crucial part of the cell division process . By disrupting normal microtubule architecture, it inhibits cancer cell viability and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation . It achieves this by disrupting the normal architecture of microtubules in cells, thereby affecting cell division and growth .

Future Directions

properties

IUPAC Name |

N-[(3-bromophenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFXFFNHAJIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405923 |

Source

|

| Record name | AN-465/42767473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893569-90-9 |

Source

|

| Record name | 3-Bromo-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893569-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AN-465/42767473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494657.png)

![N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494659.png)

![N-(4-chlorophenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494660.png)

![4-{2-[(3-Methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494667.png)

![4-amino-N-{2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494669.png)

![2-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B494670.png)

![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol](/img/structure/B494673.png)

![2-[[(1-Phenylethyl)amino]methyl]-5-methylthiophene](/img/structure/B494674.png)

![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)ethanol](/img/structure/B494675.png)

![3-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol](/img/structure/B494676.png)

![N-[4-(prop-2-en-1-yloxy)benzyl]cyclohexanamine](/img/structure/B494677.png)

![N-tert-butyl-2-(2-ethoxy-4-{[(1-hydroxybutan-2-yl)amino]methyl}phenoxy)acetamide](/img/structure/B494679.png)

![2-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethoxy}ethanol](/img/structure/B494680.png)